3-methylbut-3-enal

Physical Chemistry Process Engineering Separation Science

3-Methylbut-3-enal (CAS 1118-59-8), also known as 3-methyl-3-butenal or isoprenal, is a C5 unsaturated aldehyde with the molecular formula C5H8O and a molecular weight of 84.12 g/mol. It is characterized by a terminal alkene and an aldehyde group, making it a versatile building block in organic synthesis.

Molecular Formula C5H8O
Molecular Weight 84.12 g/mol
CAS No. 1118-59-8
Cat. No. B3045679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylbut-3-enal
CAS1118-59-8
Molecular FormulaC5H8O
Molecular Weight84.12 g/mol
Structural Identifiers
SMILESCC(=C)CC=O
InChIInChI=1S/C5H8O/c1-5(2)3-4-6/h4H,1,3H2,2H3
InChIKeyVEEFADFWCHSFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylbut-3-enal (CAS 1118-59-8): Technical Profile and Procurement Considerations


3-Methylbut-3-enal (CAS 1118-59-8), also known as 3-methyl-3-butenal or isoprenal, is a C5 unsaturated aldehyde with the molecular formula C5H8O and a molecular weight of 84.12 g/mol . It is characterized by a terminal alkene and an aldehyde group, making it a versatile building block in organic synthesis . Key physicochemical properties include a predicted boiling point of 96.5±9.0 °C and a predicted density of 0.8±0.1 g/cm³ .

Why 3-Methylbut-3-enal (CAS 1118-59-8) Cannot Be Replaced by Common Analogs in Critical Applications


In-class C5 aldehydes, such as 3-methylbutanal (isovaleraldehyde, CAS 590-86-3) and 3-methylbut-2-enal (prenal, CAS 107-86-8), exhibit significantly different physicochemical properties and reactivity profiles due to variations in carbon-carbon bond saturation and the position of the double bond [1]. These structural differences directly impact key parameters like boiling point and vapor pressure, which are critical for separation processes in manufacturing . Furthermore, the distinct reactivity of the terminal alkene in 3-methylbut-3-enal enables specific synthetic pathways, such as those used in the total synthesis of complex natural products, where substitution would result in a different chemical outcome or require a complete redesign of the synthetic route .

Quantitative Differentiation of 3-Methylbut-3-enal (CAS 1118-59-8) Against Structural Analogs


Boiling Point Differentiation: 3-Methylbut-3-enal vs. 3-Methylbutanal

3-Methylbut-3-enal exhibits a predicted boiling point that is higher than that of its saturated analog, 3-methylbutanal (isovaleraldehyde). This difference is a direct consequence of the structural variation (alkene vs. alkane) and is critical for separation and purification during synthesis or procurement .

Physical Chemistry Process Engineering Separation Science

Vapor Pressure and Volatility: 3-Methylbut-3-enal vs. 3-Methylbut-2-enal

The position of the double bond has a dramatic effect on volatility. 3-Methylbut-3-enal (terminal alkene) has a significantly higher predicted vapor pressure than 3-methylbut-2-enal (prenal, internal alkene) . This indicates that 3-methylbut-3-enal is more volatile.

Process Safety Chemical Engineering Environmental Fate

Density Variation: 3-Methylbut-3-enal vs. 3-Methylbut-2-enal

The density of 3-methylbut-3-enal is reported to be lower than that of 3-methylbut-2-enal (prenal). This physical property difference, though seemingly small, is significant for accurate volumetric measurements in large-scale reactions and for predicting phase behavior .

Material Science Formulation Chemistry Process Control

Partition Coefficient (LogP) Distinction

The computed partition coefficient (LogP) for 3-methylbut-3-enal is lower than its internal alkene isomer, 3-methylbut-2-enal (prenal). This indicates 3-methylbut-3-enal is more hydrophilic, a property that can influence its behavior in biphasic reactions or biological assays [1].

Medicinal Chemistry ADME Bioavailability

Validated Application Scenarios for 3-Methylbut-3-enal (CAS 1118-59-8) Based on Quantifiable Differentiation


Stereospecific Enzymatic Reduction to Chiral Alcohols

3-Methylbut-3-enal serves as a specific substrate for liver alcohol dehydrogenase in the stereospecific synthesis of chiral (1S)-3-methylbut-3-en-1-ol, a key intermediate for radiolabeled mevalonic acid [1]. This enzymatic step exploits the compound's unique terminal alkene structure, which is not present in its saturated or internal alkene analogs. Substitution would result in a different stereochemical outcome or fail as a substrate entirely.

Total Synthesis of Complex Natural Products

3-Methylbut-3-enal has been employed as a building block in the total synthesis of structurally complex molecules, including the proposed structure of Aldingenin B and the pyranoisoflavone Kraussianone 1 . Its specific reactivity profile, particularly the combination of a terminal alkene and an aldehyde, enables key bond-forming events like anti-glycolate aldol reactions and ring-closing metathesis that are central to these convergent synthetic strategies [2].

Process Development for Co-Production with Prenal

In industrial settings, 3-methylbut-3-enal (isoprenal) is often produced and separated alongside its isomer, 3-methylbut-2-enal (prenal), from the oxidation of isoprenol [3]. The quantifiable differences in boiling point and vapor pressure between the two isomers (as detailed in Section 3) are the fundamental physical chemistry principles that dictate the design of the distillation columns and separation trains required for their co-production. Selecting a specific isomer is a procurement decision based on the capabilities of this engineered separation.

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